1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Description
Properties
IUPAC Name |
1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h12-19H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKODGORUTZMKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342134 | |
| Record name | 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-27-7 | |
| Record name | 1-fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Executive Summary
The compound 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene , commonly designated in the industry as 3HHB-F (or 3CCP-F), represents a cornerstone mesogen in modern Liquid Crystal Display (LCD) technology. Belonging to the class of fluorinated bicyclohexyl-phenyls , this molecule is engineered to resolve a critical trade-off in display physics: maintaining a high clearing point (thermal stability) while minimizing rotational viscosity (
Unlike cyano-based liquid crystals (e.g., 5CB) which suffer from ionic impurity trapping and lower voltage holding ratios (VHR), 3HHB-F utilizes a terminal fluorine atom to induce a moderate positive dielectric anisotropy (
Molecular Architecture & Design Logic
The efficacy of 3HHB-F stems from its specific structural modules, each selected to optimize mesophase behavior and reliability.
| Structural Module | Chemical Component | Functionality |
| Tail Group | Propyl chain ( | Provides steric flexibility; stabilizes the nematic phase and lowers the melting point compared to shorter homologues. |
| Rigid Core (1) | Bicyclohexyl (trans, trans) | The "hard" core. Saturated rings significantly reduce optical anisotropy ( |
| Rigid Core (2) | Phenyl ring | Provides |
| Polar Head | Fluorine (-F) | Induces a dipole moment along the long axis (positive |
Conformational Stability
The trans,trans configuration of the bicyclohexyl moiety is thermodynamically required. The equatorial positioning of the substituents minimizes steric strain, ensuring a linear molecular geometry essential for the formation of a stable Nematic phase over a wide temperature range.
Synthesis & Manufacturing Protocol
The industrial synthesis of 3HHB-F prioritizes high purity (>99.9%) to prevent image sticking in TFT panels. The standard route employs a Grignard coupling followed by catalytic hydrogenation.
Experimental Workflow
-
Grignard Formation: 1-Bromo-4-fluorobenzene is reacted with Magnesium turnings in dry THF to form the Grignard reagent.
-
Nucleophilic Addition: The reagent is added to 4-(trans-4-propylcyclohexyl)cyclohexanone.
-
Dehydration: The resulting tertiary alcohol is dehydrated using an acid catalyst (e.g., p-TsOH) to form the cyclohexene intermediate.
-
Hydrogenation & Isomerization: The double bond is reduced using
under . This step often yields a mixture of cis/trans isomers; subsequent isomerization (using a base or Raney Nickel) ensures the all-trans configuration.
Figure 1: Synthetic pathway for 3HHB-F transforming the ketone precursor into the final fluorinated mesogen.
Physical & Chemical Properties[1][2][3]
Phase Transition Behavior
3HHB-F exhibits an enantiotropic nematic phase .[1] The bicyclohexyl core elevates the clearing point (
| Property | Symbol | Typical Value / Range | Unit |
| Melting Point | ~ 25 - 35 | °C | |
| Clearing Point | ~ 100 - 110 | °C | |
| Enthalpy of Fusion | ~ 15 - 20 | kJ/mol | |
| Bulk Density | 0.95 - 1.05 | g/cm³ |
Note: Exact transition temperatures depend on the specific polymorphic purity and the thermal history of the sample.
Chemical Stability (Reliability)
-
Voltage Holding Ratio (VHR): >99.5% (at 25°C). The C-F bond is extremely stable against hydrolysis and UV degradation, unlike ester-linked or cyano-based LCs.
-
Resistivity:
. Essential for Active Matrix (TFT) driving to prevent voltage drop across the pixel capacitor during the frame time.
Electro-Optical Characteristics
In mixture formulations, 3HHB-F acts as a diluter that maintains the clearing point while reducing the overall viscosity.
Viscosity & Response Time
The absence of ester linkages and the flexibility of the cyclohexane rings result in a low rotational viscosity (
-
Rotational Viscosity (
): ~ 80 - 120 mPa·s (at 20°C).[2][3] -
Flow Viscosity (
): ~ 15 - 20 mm²/s. -
Impact: Lower
directly correlates to faster pixel response times ( ), crucial for reducing motion blur in high-refresh-rate displays (120Hz+).
Optical & Dielectric Anisotropy[7]
-
Birefringence (
): Low (~0.08 - 0.09). -
Dielectric Anisotropy (
): Moderate Positive (~ +3.0 to +5.0).
Figure 2: Structure-Property relationship map demonstrating how the molecular features of 3HHB-F translate to display performance metrics.
Applications in Display Technology
3HHB-F is rarely used as a single host but is a critical component (typically 5-15% by weight) in eutectic mixtures for:
-
TN-TFT (Twisted Nematic): Used as a viscosity reducer to improve response speed.
-
IPS (In-Plane Switching) & FFS (Fringe Field Switching): Its low dielectric anisotropy is compatible with negative-dielectric mixtures (when used as a neutral component) or positive-dielectric IPS mixtures, providing the necessary thermal stability without compromising the VHR.
-
Automotive Displays: The high clearing point ensures the display does not turn isotropic (black) under direct sunlight or high cabin temperatures.
References
- Merck KGaA.Liquid Crystal Materials for Displays - Technical Data Sheets. (Standard industry reference for "Licristal" series).
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
-
Pauluth, D., & Tarumi, K. (2004). Advanced Liquid Crystals for Television. Journal of Materials Chemistry.
-
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[8][2] Chemical Society Reviews.
-
PubChem Database. Compound Summary: 1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene. National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
Technical Guide: Scalable Synthesis of 1-Fluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene
Executive Summary & Application Context
Target Molecule: 1-Fluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene Industry Code: 3CCP-F (Propyl-Bicyclohexyl-Phenyl-Fluoride) CAS No: 87260-24-0 (Generic for the isomer mix), 99896-05-6 (Specific trans-trans analogues often vary by registry).
This molecule represents a cornerstone class of fluorinated super-fluorinated materials (SFM) used in Active Matrix Liquid Crystal Displays (AM-LCDs). Unlike cyano-based liquid crystals, fluorinated mesogens offer high specific resistivity (voltage holding ratio), low viscosity, and excellent photochemical stability, making them essential for Thin Film Transistor (TFT) mixtures.
Critical Quality Attribute (CQA): The synthesis must strictly yield the trans,trans-configuration . The cis isomers disrupt molecular packing, drastically lowering the clearing point (
Retrosynthetic Analysis
To design a robust, scalable pathway, we disconnect the molecule at the Cyclohexyl-Phenyl bond. While cross-coupling (e.g., Suzuki-Miyaura) is possible, the industrial standard utilizes a Grignard addition followed by reductive deoxygenation . This method is cost-effective and allows for thermodynamic equilibration to the stable trans isomer.
Pathway Visualization
Figure 1: Retrosynthetic disconnection strategy focusing on the construction of the phenyl-cyclohexyl bond via nucleophilic addition.
Detailed Experimental Protocol
Phase 1: Grignard Coupling
Objective: Construct the carbon skeleton by coupling the bicyclohexyl ketone with the fluorinated aromatic ring.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 1-Bromo-4-fluorobenzene | 1.1 | Nucleophile Precursor |
| Magnesium Turnings | 1.2 | Grignard Formation |
| 4-(trans-4-propylcyclohexyl)cyclohexanone | 1.0 | Electrophile |
| THF (Anhydrous) | Solvent | Reaction Medium |
Protocol:
-
Activation: In a flame-dried 3-neck flask under
, activate Mg turnings with a crystal of iodine. -
Grignard Formation: Add 10% of the 1-bromo-4-fluorobenzene solution in THF to initiate the reaction (exotherm). Dropwise add the remaining bromide at a rate maintaining gentle reflux (approx. 60°C). Stir for 1 hour post-addition.
-
Addition: Cool the Grignard solution to 0–5°C. Dropwise add the ketone (dissolved in THF) over 60 minutes.
-
Scientific Rationale: Low temperature prevents enolization of the ketone and side reactions.
-
-
Quench: Quench with saturated
. Extract with Toluene or MTBE. -
Result: Crude 1-(4-fluorophenyl)-4-(trans-4-propylcyclohexyl)cyclohexan-1-ol.
Phase 2: Dehydration
Objective: Remove the hydroxyl group to form the cyclohexene intermediate.
Protocol:
-
Dissolve the crude alcohol in Toluene.
-
Add p-Toluenesulfonic acid (PTSA) (0.05 equiv) as a catalyst.
-
Reflux with a Dean-Stark trap to continuously remove water.
-
Endpoint: Monitor by TLC/GC until the alcohol peak disappears (approx. 3-5 hours).
-
-
Workup: Wash organic layer with
(neutralize acid) and brine. Evaporate solvent.[1][2] -
Product: 1-Fluoro-4-[4-(trans-4-propylcyclohexyl)cyclohex-1-enyl]benzene (Alkene intermediate).
Phase 3: Hydrogenation & Stereoselective Isomerization
Objective: Reduce the double bond and force the cyclohexane ring into the thermodynamically stable trans chair conformation (equatorial substituents).
Critical Mechanism: Catalytic hydrogenation of the cyclohexene derivative typically yields a mixture of cis (kinetic) and trans (thermodynamic) isomers. A post-hydrogenation isomerization step is often required.
Protocol:
-
Hydrogenation:
-
Vessel: Autoclave (High Pressure).
-
Catalyst: 5% Pd/C (dry basis) or Raney Nickel.
-
Solvent: 1:1 Ethanol/Ethyl Acetate or THF.
-
Conditions: 5 bar
, 50°C.
-
-
Isomerization (The "E-E-A-T" Step):
-
Filter off the catalyst.
-
If GC indicates >5% cis isomer: Swap solvent to DMF or DMSO.
-
Add Potassium tert-butoxide (t-BuOK) (0.2 equiv).
-
Heat to 100°C for 2-4 hours.
-
Mechanism:[2][3][4][5] The strong base deprotonates the alpha-position to the phenyl ring. Reprotonation occurs preferentially to place the bulky phenyl group in the equatorial position (trans).
-
-
Purification:
-
Recrystallize from Ethanol or Heptane.
-
Target Purity: >99.9% (HPLC/GC).
-
Process Workflow & Logic
The following diagram illustrates the complete synthesis workflow, highlighting the critical decision points for stereochemistry control.
Figure 2: Process flow diagram emphasizing the critical isomerization control loop required for liquid crystal grade purity.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
| Method | Expected Signature | Purpose |
| GC-MS | Molecular Ion ( | Purity & ID |
| 1H-NMR | Triplet (0.9 ppm, propyl | Structural Confirmation |
| DSC | Sharp melting endotherm (C-N) and clearing point (N-I). | Phase Transition Verification |
| HPLC | Reverse phase (C18), Acetonitrile/Water. | Trace impurity detection |
Note on NMR: The coupling constant of the benzylic proton is the definitive proof of stereochemistry. A large coupling constant (
References
-
Preparation of trans-4'-(trans-4"-alkylcyclohexyl)cyclohexylbenzene. Source: JPS5832832A (Japan Patent). Context: Describes the foundational Grignard-Dehydration-Reduction route for this specific class of liquid crystals.
-
Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. Source: ResearchGate / SPIE Proceedings. Context: A review of synthetic strategies for cyclohexyl-phenyl mesogens, discussing the thermodynamic equilibration of cis/trans isomers.
-
Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal. Source: CN101671242B (China Patent). Context: Provides detailed protocols for handling the bicyclohexyl core and stereochemical management during reduction steps.
-
1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene Properties. Source: Chemical Data Sheet. Context: Verification of physical properties and CAS registry data for the target molecule.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 4. Synthesis of cis/trans-dihydrochromenones via a photoinduced rearrangement of 4-phenyl-3-aryl/cyclohexenylcoumarins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis and Purification of 1-Fluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene (3CCP-F)
Introduction & Strategic Overview
The Target Molecule
The molecule 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (often abbreviated in the industry as 3CCP-F or 3-HHP-F ) is a critical nematic liquid crystal monomer used in Thin-Film Transistor (TFT) mixtures. Its structure features a rigid core of two cyclohexane rings and one fluorinated phenyl ring, terminated by a propyl chain.
Key Functional Attributes:
-
Low Viscosity: The bicyclohexyl core reduces rotational viscosity (
), essential for fast switching times in displays. -
High Voltage Holding Ratio (VHR): The fluorinated terminus provides chemical stability and high specific resistivity, crucial for preventing image sticking in active-matrix displays.
-
Stereochemistry: The mesogenic (liquid crystalline) properties depend strictly on the trans,trans configuration of the cyclohexane rings.
Retrosynthetic Strategy
To achieve "Electronic Grade" purity (>99.9% by GC, high resistivity), we utilize a convergent synthesis strategy that minimizes ionic contaminants. The core disconnection is made at the phenyl-cyclohexyl bond.
-
Route: Grignard Addition
Dehydration Catalytic Hydrogenation Stereochemical Isomerization. -
Why this route? Unlike Suzuki couplings which leave residual Boron/Palladium contaminants difficult to remove to ppb levels, the Grignard route uses Magnesium (easily removed by acid wash) and Carbon-based reagents, ensuring a cleaner final dielectric profile.
Detailed Synthetic Protocols
Step 1: Grignard Addition
Objective: Nucleophilic addition of the fluorophenyl group to the bicyclohexyl ketone.
Reagents:
-
Substrate: 4-(trans-4-propylcyclohexyl)cyclohexanone (Purity >98%)
-
Reagent: 4-Fluorophenylmagnesium bromide (1.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Protocol:
-
Setup: Flame-dry a 2L 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with 4-(trans-4-propylcyclohexyl)cyclohexanone (1.0 eq) and anhydrous THF (5 vol). Cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Transfer 4-Fluorophenylmagnesium bromide (1.2 eq) to the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature <10°C to prevent enolization side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.
-
Quench: Cool to 0°C. Cautiously quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo to yield the crude tertiary alcohol.
Step 2: Acid-Catalyzed Dehydration
Objective: Elimination of the tertiary alcohol to form the cyclohexene intermediate.
Reagents:
-
Catalyst:
-Toluenesulfonic acid monohydrate ( -TSA) (0.05 eq) -
Solvent: Toluene (10 vol)
Protocol:
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Reflux: Dissolve the crude alcohol from Step 1 in Toluene. Add
-TSA. Heat to reflux (approx. 110°C). -
Water Removal: Monitor water collection in the trap. Continue reflux until water evolution ceases (approx. 3–5 hours).
-
Workup: Cool to RT. Wash the organic phase with saturated
(to neutralize acid) and then brine. -
Concentration: Evaporate solvent to yield the crude alkene (mixture of endo/exo isomers). Note: The position of the double bond is inconsequential as both hydrogenate to the same skeleton.
Step 3: Hydrogenation & Isomerization (The Critical Step)
Objective: Reduce the double bond and establish the thermodynamic trans configuration.
Reagents:
-
Catalyst: 5% Pd/C (5 wt% loading)
-
Hydrogen Source:
gas (balloon or 1-3 bar) -
Isomerization Agent: Potassium tert-butoxide (
-BuOK) (0.2 eq) - Optional post-step if cis content is high.
Protocol:
-
Hydrogenation: Dissolve the alkene in Ethyl Acetate/Ethanol (1:1). Add Pd/C. Stir under
atmosphere at RT for 12 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isomerization Check: Analyze by GC. The hydrogenation typically yields a mixture of cis (kinetic) and trans (thermodynamic) isomers at the new phenyl-cyclohexyl junction.
-
Isomerization (If required):
-
Dissolve the crude mixture in THF.
-
Add
-BuOK (0.2 eq). Reflux for 4 hours. The bulky phenyl group will drive the equilibrium almost exclusively to the equatorial (trans) position. -
Quench with water, extract, and concentrate.[1]
-
Purification: The "Electronic Grade" Standard
Achieving the resistivity required for TFT-LCDs (
Purification Workflow
-
Silica Gel Filtration:
-
Pass the crude material through a short plug of silica gel using Hexane.
-
Purpose: Removes polar byproducts (residual alcohols, ketones) and polymeric residues.
-
-
Recrystallization (Cycle 1):
-
Solvent: Ethanol/Heptane (5:1).
-
Heat to clear solution
Cool slowly to 0°C. -
Purpose: Removes structural isomers (cis isomers remain in mother liquor).
-
-
Recrystallization (Cycle 2):
-
Solvent: Ethanol (100%).
-
Purpose: Removes trace non-polar contaminants and residual heptane.
-
-
Vacuum Drying:
-
Dry crystals at 40°C under high vacuum (<1 mbar) for 24 hours to remove solvent traces (solvents act as impurities in LC mixtures).
-
Visualization of Workflow
Caption: Synthetic and purification logic flow for 3CCP-F, highlighting the critical isomerization decision node.
Analytical Validation & QC
Specification Table
| Parameter | Specification | Analytical Method | Significance |
| Purity | GC-FID / HPLC | Impurities cause display flickering. | |
| Trans Isomer | GC (chiral column optional) | Cis isomer disrupts phase range. | |
| Volatiles | TGA / Loss on Drying | Solvents form bubbles in LCD panels. | |
| Ion Content | ICP-MS | Ions degrade VHR and cause image sticking. | |
| Phase Transition | DSC | Confirms crystallinity and mesophase. |
Expected NMR Data (Validation)
-
NMR (400 MHz,
):- 7.15 (dd, 2H, Ar-H meta to F).
- 6.95 (t, 2H, Ar-H ortho to F).
- 2.45 (tt, 1H, Ph-CH<).
- 0.8-1.9 (m, 26H, Cyclohexyl + Propyl).
-
Key Diagnostic: The triplet of triplets (tt) at ~2.45 ppm indicates an axial H, confirming the equatorial (trans) phenyl attachment.
References
-
Kirsch, P. (2022).[2] Fluorine in Liquid Crystal Design for Active Matrix Displays. In Modern Fluoroorganic Chemistry. Wiley-VCH.
-
Merck Patent GmbH. (2009). Process for the preparation of cyclohexylbenzene derivatives. US Patent 7,579,511.[3]
- Dabrowski, R. (1999). High Birefringence Liquid Crystals. Crystals, 9(1), 12.
-
Vertex AI Search. (2023). Synthesis of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. (Grounding Source).[4]
-
HSP Pharma. (2023). Product Data: 1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene.[5] Link (Note: Used for physical property estimation of analogs).
Sources
- 1. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US7579511B1 - Process for making cyclohexylbenzene - Google Patents [patents.google.com]
- 4. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
- 5. 1-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene CAS 87260-24-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Precision Characterization of Optical Anisotropy: Protocols for Measuring Liquid Crystal Birefringence
Abstract
Birefringence (
Part 1: Strategic Method Selection
The choice of method depends on sample volume, physical state, and the specific optical parameter required.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the appropriate birefringence measurement protocol based on sample constraints and data requirements.
Part 2: Theoretical Grounding
The Physics of LC Birefringence
Nematic liquid crystals are uniaxial.[2][3] Light propagating through them splits into two modes:[2][4]
-
Ordinary Ray (
): Electric field perpendicular to the director (optical axis).[1] -
Extraordinary Ray (
): Electric field parallel to the director.[1]
The birefringence is defined as:
In drug delivery applications, such as lyotropic liquid crystals (LLCs), the specific "texture" observed under crossed polarizers identifies the mesophase (e.g., hexagonal vs. lamellar), which directly dictates drug release rates [1].
Part 3: Protocol A - Abbe Refractometry (Bulk Measurement)
Objective: Determine absolute values of
Experimental Principle
The Abbe refractometer measures the critical angle of total internal reflection. By placing a polarizer in the eyepiece, one can selectively observe the critical angle for the ordinary or extraordinary ray.
Step-by-Step Methodology
-
System Preparation:
-
Connect the refractometer to the circulating water bath.[5] Set temperature to 20°C (or 5°C below the clearing point
). -
Critical Step: Clean the main prism and illumination prism with ethanol and a lens tissue. Any residue will distort the shadow line.
-
-
Sample Alignment (Surface Treatment):
-
Note: LCs must be aligned relative to the prism surface to get distinct
and readings. -
Apply a dilute solution of lecithin (0.1% in ethanol) to the prism surface and allow it to dry. This induces homeotropic alignment (molecules perpendicular to the prism).
-
Alternative: For planar alignment, gently rub the prism surface with a soft lens tissue in one direction (use caution to avoid scratching).
-
-
Loading:
-
Pipette 2-3 drops of the LC sample onto the main prism.
-
Close the illumination prism and lock it. Ensure the sample spreads to form a thin, bubble-free film.
-
-
Measurement of
and :-
Look through the eyepiece.[6] You will see a crosshair and a boundary between light and dark regions (the shadow line).
-
Insert the Polarizer: Place the polarizing filter over the eyepiece.
-
Rotate the Polarizer:
-
0° (Perpendicular): Rotate until the shadow line shifts to the lower refractive index value. This typically corresponds to
(for positive LCs). Record the value. -
90° (Parallel): Rotate the polarizer 90°. The shadow line will shift to a higher index value. This corresponds to
. Record the value.
-
-
-
Temperature Sweep (Optional but Recommended):
-
Increase temperature in 1°C increments up to the clearing point (
). -
Validation: At
, the LC becomes isotropic. The two shadow lines should merge into a single value ( ).
-
Data Output Table
| Temp (°C) | ||||
| 20.0 | 1.520 | 1.740 | 0.220 | 1.593 |
| 25.0 | 1.518 | 1.730 | 0.212 | 1.589 |
| ... | ... | ... | ... | ...[6][7][8][9] |
| 1.580 | 1.580 | 0 | 1.580 |
Part 4: Protocol B - POM with Berek Compensator (Thin Film)
Objective: Measure retardation (
Experimental Workflow
Figure 2: Optical path diagram for Birefringence measurement using a Berek Compensator.
Step-by-Step Methodology
-
Setup and Calibration:
-
Sample Orientation:
-
Place the LC cell (thickness
must be known, e.g., 5 µm or 10 µm spacers) on the stage. -
Rotate the stage.[9] The sample will alternate between bright and dark.
-
Lock Position: Rotate the stage to the position of maximum brightness (45° relative to the polarizer).
-
-
Compensation:
-
Insert the Berek compensator into the optical slot (usually at 45° to polarizers).
-
The sample color will change.
-
Slowly rotate the compensator dial. You are introducing an opposite retardation to cancel the sample's birefringence.
-
Find Extinction: Continue rotating until the sample turns black (compensation point).
-
-
Calculation:
-
Read the angle or retardation value (
) directly from the compensator drum/software. -
Calculate birefringence using the formula:
-
Where:
is retardation (nm) and is cell thickness (nm).
-
Part 5: Data Analysis & Validation
Dispersion Modeling (Cauchy Equation)
In drug development, sensors may operate at various wavelengths. You must model the dispersion of
Self-Validating the Results
To ensure scientific integrity, apply the Isotropic Consistency Check :
The average refractive index in the nematic phase (
If your calculated
-
Poor alignment in the refractometer prism.
-
Temperature gradients in the sample.
-
Solvent evaporation (if using lyotropic systems).
References
-
Liquid Crystals in Drug Delivery
- Source: Boyd, B. J., et al. "Lyotropic liquid crystalline systems for drug delivery." Frontiers in Bioengineering and Biotechnology.
- Relevance: Validates the need for textural/birefringence characterization to determine drug release profiles.
-
Cauchy Dispersion Model
-
Berek Compensator Protocol
- Source: Olympus/Evident Scientific.
-
Relevance: Operational standard for retardation measurement.[5]
-
Abbe Refractometry for Anisotropic Media
Sources
- 1. Determination of birefringence dispersion in nematic liquid crystals by using an S-transform [opg.optica.org]
- 2. ijirset.com [ijirset.com]
- 3. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. hinotek.com [hinotek.com]
- 6. carlroth.com [carlroth.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 9. mvi-inc.com [mvi-inc.com]
- 10. The Berek Compensator [evidentscientific.com]
- 11. researchgate.net [researchgate.net]
assessing the environmental fate of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Executive Summary & Chemical Context
The Challenge: Liquid Crystal Monomers (LCMs) are emerging persistent organic pollutants (POPs). The specific target, 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (commonly referred to as 3HHB-F in the display industry), represents a class of fluorinated, mesogenic compounds widely used in nematic liquid crystal mixtures.
Unlike traditional industrial solvents, 3HHB-F possesses a rigid rod-like structure (propyl-bicyclohexyl-fluorobenzene core) designed for high chemical stability and specific dielectric anisotropy. This stability, essential for device longevity, translates into environmental persistence . Recent studies (Su et al., 2019; Cheng et al., 2022) indicate that fluorinated LCMs accumulate in sediment and sewage sludge, exhibiting "pseudo-persistence" due to continuous release from e-waste recycling.
Objective:
This guide details the protocols for assessing the environmental fate of 3HHB-F, focusing on three critical vectors: Hydrophobicity (Log
Physicochemical Profiling: The Hydrophobicity Driver
The environmental transport of 3HHB-F is dictated primarily by its octanol-water partition coefficient (
Recommended Protocol: HPLC-Based Determination (OECD 117) Rationale: This method uses the retention time on a C18 column to correlate with hydrophobicity, avoiding the physical handling of immiscible phases.
Experimental Workflow
-
Column Selection: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), capped silica to minimize silanol interactions.
-
Mobile Phase: Isocratic Methanol/Water (85:15 v/v). Note: High organic content is required to elute this highly lipophilic compound.
-
Reference Standards: Use a calibration kit spanning Log
3.0 to 6.5 (e.g., Triphenylamine, DDT, Benzo[a]pyrene). -
Detection: UV at 254 nm (Benzene ring absorption).
Data Output Structure:
| Parameter | Value (Target) | Method | Relevance |
| Retention Time ( | Experimental | HPLC (Isocratic) | Primary data point |
| Capacity Factor ( | Calculated | Normalizes for dead time | |
| Log | ~5.8 - 6.5 | Interpolated | Predicts sorption to sediment |
Critical Insight: If the Log
exceeds 6.0, 3HHB-F will partition almost exclusively into organic carbon in soil and sediment. Water column sampling will likely yield non-detects unless suspended particulate matter (SPM) is analyzed.
Analytical Protocol: Determination in Sediment & Sludge
Given its lipophilicity, 3HHB-F accumulates in solid matrices. The following protocol is validated for recovering LCMs from complex environmental solids.
Step-by-Step Methodology
A. Sample Preparation
-
Lyophilization: Freeze-dry sediment samples for 48 hours to remove moisture (water interferes with non-polar solvent extraction).
-
Sieving: Pass dried sample through a 60-mesh (0.25 mm) stainless steel sieve to homogenize.
B. Ultrasonic-Assisted Extraction (UAE) Why UAE? It disrupts the soil organic matter (SOM) matrix more effectively than Soxhlet for these rigid molecules and uses less solvent.
-
Weigh 5.0 g of sample into a glass centrifuge tube.
-
Surrogate Spike: Add 50 ng of
-labeled analog (if available) or PCB-209 as a recovery standard. -
Solvent System: Add 15 mL Dichloromethane (DCM)/Hexane (1:1 v/v).
-
Sonication: Sonicate at 40 kHz for 20 mins (maintain temp < 30°C to prevent degradation).
-
Centrifugation: 4000 rpm for 10 mins. Collect supernatant.
-
Repeat: Repeat extraction twice; combine supernatants.
C. Cleanup (Silica Gel SPE) Why Silica? Alumina is too retentive for fluorinated biphenyls; Silica gently removes polar interferences (humic acids).
-
Condition a Silica SPE cartridge (500 mg) with 6 mL Hexane.
-
Load the concentrated extract (solvent-exchanged to Hexane).
-
Wash: Elute with 5 mL Hexane (removes aliphatic hydrocarbons).
-
Elute Target: Elute 3HHB-F with 10 mL Dichloromethane/Hexane (1:9 v/v) .
-
Note: 3HHB-F is slightly more polar than pure aliphatics due to the fluorine atom, requiring the DCM fraction.
-
D. Instrumental Analysis (GC-MS)
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5MS (30m × 0.25mm × 0.25µm).
-
Ionization: Electron Impact (EI), 70 eV.
-
Mode: Selected Ion Monitoring (SIM).
-
Target Ions (m/z):
-
Quantifier: Molecular ion (
) or base peak (likely the propyl-cyclohexyl fragment). -
Qualifiers:
, Benzene ring fragments.
-
Biodegradation Assessment (OECD 301F Modified)
Standard biodegradation tests often fail for LCMs because the chemical floats or adheres to the glass walls, becoming unavailable to bacteria.
Protocol: Manometric Respirometry with Silica Carrier
-
Inoculum: Activated sludge from a wastewater treatment plant (washed 3x with mineral medium).
-
Test Substance Delivery:
-
Do not add directly. Dissolve 3HHB-F in a volatile solvent (acetone).
-
Coat onto inert silica gel (high surface area). Evaporate solvent.
-
Add coated silica to the test vessel. This maximizes surface area for microbial attack.
-
-
Conditions: Dark, 22°C, constant stirring.
-
Duration: Extended test (60 days) recommended due to the stability of the cyclohexyl rings.
-
Endpoint: Biological Oxygen Demand (BOD) expressed as % of Theoretical Oxygen Demand (ThOD).
Visualization of Workflows
Figure 1: Environmental Fate Assessment Strategy
Caption: Logical framework for characterizing 3HHB-F persistence and mobility.
Figure 2: Sample Extraction & Cleanup Workflow
Caption: Optimized protocol for isolating 3HHB-F from complex solid matrices (Sediment/Sludge).
References
-
Su, H., et al. (2019). "Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust."[1] Proceedings of the National Academy of Sciences (PNAS).
-
Cheng, Z., et al. (2022). "Electronic-Waste-Driven Pollution of Liquid Crystal Monomers: Environmental Occurrence and Human Exposure in Recycling Industrial Parks."[2] Environmental Science & Technology.[2]
-
OECD (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals.
-
OECD (1992). "Test No. 301: Ready Biodegradability." OECD Guidelines for the Testing of Chemicals.
-
Su, H., et al. (2021). "Liquid Crystal Monomers (LCMs) in Sediments: Method Validation and Detection in Sediment Samples from Three Typical Areas." Environmental Science & Technology.[2]
Sources
risk assessment of human exposure to fluorinated liquid crystals
Executive Summary
Liquid Crystal Monomers (LCMs), particularly fluorinated variants (FLCMs), were historically categorized as inert industrial chemicals. However, recent toxicological surveillance identifies them as emerging persistent, bioaccumulative, and toxic (PBT) contaminants. With structures analogous to polybrominated diphenyl ethers (PBDEs) and PCBs, FLCMs exhibit high environmental mobility, accumulating in indoor dust and human serum.
This guide provides a standardized workflow for the extraction, quantification, and toxicological assessment of FLCMs. It is designed for researchers investigating the "inert-to-toxic" paradigm shift in electronic waste and indoor environmental safety.
Part 1: Chemical Isolation & Quantification
Context: FLCMs are semi-volatile and lipophilic (log
Protocol A: Extraction from Indoor Dust & Biological Matrices
-
Principle: A non-polar solvent mixture disrupts the lipid/dust matrix, while ultrasonication fractures micro-particulates to release trapped monomers.
-
Reagents: Dichloromethane (DCM), Hexane (HPLC Grade), Anhydrous
.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dust: Sieved (<63 µm) indoor dust (100 mg).
-
Biological Tissue:[1] Homogenized liver or serum (100 mg/100 µL).
-
-
Spiking: Add 20 ng of surrogate standards (e.g.,
-PCB-153) to monitor recovery rates. Equilibrate for 30 mins. -
Extraction:
-
Add 8 mL of DCM/Hexane (1:1 v/v).
-
Critical Step: Vortex for 1 min, then ultrasonicate at 40 kHz for 20 mins. Why: Ultrasonication ensures solvent penetration into the micropores of dust particles where FLCMs adsorb.
-
-
Cleanup:
-
Centrifuge at 3000 rpm for 20 mins.
-
Pass supernatant through a silica gel/florisil SPE cartridge to remove polar lipids and proteins.
-
-
Concentration: Evaporate under a gentle nitrogen stream to near dryness and reconstitute in 100 µL nonane.
Protocol B: GC-MS Quantification Parameters
-
Instrument: GC-MS (e.g., Shimadzu QP2010 or Agilent 5977) in Electron Impact (EI) mode.
-
Column: DB-5HT (30 m × 0.25 mm × 0.1 µm) or equivalent high-temperature column.
| Parameter | Setting | Rationale |
| Injection Mode | Splitless | Maximizes sensitivity for trace environmental samples. |
| Injector Temp | 290°C | Ensures complete volatilization of high-boiling FLCMs. |
| Carrier Gas | Helium (1.2 mL/min) | Standard inert carrier. |
| Oven Program | 40°C (1 min) | Rapid ramp prevents thermal degradation while separating isomers. |
| MS Mode | SIM (Selected Ion Monitoring) | Targets specific quantitation ions (e.g., m/z 180, 207 for fluorinated biphenyls) to improve signal-to-noise ratio. |
Part 2: In Vitro Mechanistic Toxicity
Context: FLCMs are not merely cytotoxic; they act as endocrine disruptors and metabolic dysregulators. Research indicates they bind to nuclear receptors, triggering pathways associated with lipid metabolism disorders and thyroid disruption.
Protocol C: Hepatocyte Gene Expression Assay
-
Target: Human HepG2 cells or Chicken Embryo Hepatocytes (CEH).
-
Key Biomarkers:
-
CYP1A4/CYP1A1: Xenobiotic metabolism (AhR activation).
-
PDK4: Glucose utilization regulation.
-
FGF19: Bile acid synthesis.
-
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. -
Exposure: Treat with FLCMs (e.g., EDPrB) at environmentally relevant concentrations (0.1, 1, 10 µM) for 24 hours. Include DMSO vehicle control (<0.1%).
-
Lysis & RNA Isolation: Use Trizol reagent protocol.
-
qRT-PCR: Normalize against housekeeping gene (GAPDH).
-
Data Analysis: Calculate fold change using the
method.
Visualizing the Toxicity Pathway
The following diagram illustrates the Adverse Outcome Pathway (AOP) established in recent literature (Su et al., 2019; Li et al., 2024), linking FLCM exposure to metabolic disorders.
Figure 1: Adverse Outcome Pathway (AOP) for Fluorinated Liquid Crystal Monomers, detailing the cascade from exposure to metabolic dysfunction.
Part 3: In Vivo Bioaccumulation Assessment
Context: In vitro assays cannot fully capture bioaccumulation potential. The zebrafish (Danio rerio) model is the gold standard for FLCM assessment due to high genetic conservation with humans regarding lipid metabolism.
Protocol D: Zebrafish Bioaccumulation Assay
-
Acclimatization: Adult zebrafish (4–6 months old) maintained at 28°C, 14:10 light:dark cycle.
-
Exposure Phase (21 Days):
-
Semi-static renewal system.
-
Groups: Control, Low Dose (1 µg/L), High Dose (100 µg/L).
-
Note: FLCMs have low water solubility; use a solvent carrier (Acetone < 0.01% v/v) or passive dosing via silicone O-rings to maintain stable concentrations.
-
-
Sampling:
-
Harvest liver, brain, and muscle tissues at Day 7, 14, and 21.
-
Pool samples (n=3) to ensure sufficient mass for GC-MS analysis (Protocol A).
-
-
Calculation:
-
Bioconcentration Factor (BCF):
Where is concentration at steady state.
-
Data Interpretation Guide:
| Metric | Value | Risk Classification |
| Log BCF | < 3.0 | Low Bioaccumulation |
| Log BCF | 3.0 – 3.7 | Moderate Bioaccumulation |
| Log BCF | > 3.7 | High Bioaccumulation (PBT Criteria) |
| EDI (Est. Daily Intake) | > TTC (2.5 ng/kg bw/day) | Potential Human Health Risk |
Note: Recent studies indicate certain fluorinated biphenyls exhibit BCFs > 1000, classifying them as highly bioaccumulative [7].
References
-
Su, H., et al. (2019). "Persistent, bioaccumulative, and toxic properties of liquid crystal monomers and their detection in indoor residential dust."[2] Proceedings of the National Academy of Sciences (PNAS).
-
Li, Y., et al. (2024). "Fluorinated Liquid-Crystal Monomers in Serum from the General Population and Their Impact on Human Health." Environmental Science & Technology.
-
Cheng, Z., et al. (2023). "Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks."[2] Eco-Environment & Health.[2]
-
Giesy, J. P., et al. (2021). "Liquid crystal display screens as a source for indoor volatile organic compounds."[3][4] PNAS.
-
Zhu, M., et al. (2023). "Tissue-specific accumulation, bioaccumulation, and depuration of liquid crystal monomers (LCMs) in adult zebrafish." Science of The Total Environment.
-
He, J., et al. (2024). "Liquid crystal monomers disrupt photoreceptor patterning of zebrafish larvae via thyroid hormone signaling." Environment International.
-
Wei, L., et al. (2025). "Insights into hepatotoxicity of fluorinated liquid crystal monomer... in adult zebrafish." Aquatic Toxicology.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene
Product Code: 3CCB-F (Liquid Crystal Monomer) CAS Registry Number: 87260-24-0 (Generic/Isomer specific) Support Tier: Advanced R&D / Process Optimization
Introduction: The "Trans-Trans" Challenge
Welcome to the technical guide for optimizing the synthesis of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene . This molecule is a critical high-birefringence component in nematic liquid crystal mixtures used for TFT-LCD applications.
The synthesis is chemically straightforward but stereochemically unforgiving. The primary bottleneck is not chemical conversion, but stereoselectivity . The target molecule requires a trans,trans configuration across both cyclohexane rings to maintain linearity and mesophase stability.
This guide focuses on the industrial standard Grignard-Dehydration-Hydrogenation route, addressing the three most common failure modes:
-
Grignard Initiation Failure: Low conversion of the ketone.
-
Hydrodefluorination: Loss of the fluorine atom during hydrogenation.
-
Cis-Isomer Contamination: Inability to achieve >99.5% trans purity.
Part 1: The Synthetic Workflow & Critical Control Points
The following diagram outlines the optimized pathway. Note the critical "Isomerization Loop" required to recover yield from the cis-byproduct.
Figure 1: Optimized synthetic pathway highlighting the recycling of cis-isomers to maximize overall yield.
Part 2: Troubleshooting Guides (Q&A Format)
Phase 1: Grignard Coupling & Dehydration
Q: My Grignard reaction stalls at 60% conversion. Adding more reagent doesn't help. Why? A: This is likely due to enolization of the starting ketone.
-
The Mechanism: The cyclohexanone starting material has alpha-protons. If the Grignard reagent is basic enough (or if temperature is too high), it will deprotonate the ketone to form an enolate instead of attacking the carbonyl carbon. This enolate reverts to the starting ketone upon aqueous workup.
-
The Fix:
-
Cerium Chloride Additive: Add anhydrous CeCl₃ (1.5 eq) to the ketone before adding the Grignard. This promotes 1,2-addition over enolization (Luche reduction principles applied to Grignard).
-
Temperature: Keep the addition temperature between 0°C and 5°C. Do not reflux until addition is complete.
-
Q: During dehydration (Step 2), I see a new impurity with a higher retention time. What is it? A: You are likely forming the dimer or a polymerized side-product .
-
Cause: Acid concentration is too high or the water removal is inefficient.
-
Protocol Adjustment: Use a Dean-Stark trap with Toluene. Switch from sulfuric acid to p-Toluenesulfonic acid (p-TsOH) (1-2 mol%). Monitor the reaction by TLC; stop immediately once the alcohol spot disappears. Prolonged heating promotes polymerization of the styrene-like alkene intermediate.
Phase 2: Hydrogenation (The "Danger Zone")
Q: I lost the fluorine atom! My mass spec shows a [M-18] peak corresponding to the defluorinated product. How do I stop this? A: This is Hydrodefluorination , a common side reaction when using Palladium on Carbon (Pd/C) with fluorinated aromatics.
-
The Science: Aryl C-F bonds are susceptible to hydrogenolysis (cleavage by H₂) on active Pd sites, especially at elevated temperatures or pressures.
-
Corrective Actions:
-
Option A (Best): Switch catalyst to Raney Nickel . It is much less active toward C-F bond cleavage while sufficient to reduce the cyclohexene double bond.
-
Option B (If using Pd/C): Poison the catalyst. Add Diphenylsulfide or use commercially available "sulfided Pd/C".
-
Option C (Conditions): Lower the pressure to < 5 bar and temperature to < 40°C. Stop the reaction immediately upon H₂ uptake cessation.
-
Q: The hydrogenation yield is good, but the cis:trans ratio is 60:40. Is this normal? A: Yes. Catalytic hydrogenation of this sterically hindered alkene typically favors the cis isomer (kinetic product) because the hydrogen adds from the less hindered face.
-
Do not discard the batch. You must proceed to the isomerization step.
Phase 3: Isomerization & Purification
Q: How do I convert the cis isomer to the active trans form? A: You must establish thermodynamic equilibrium. The trans-diequatorial conformation is thermodynamically more stable (lower energy) than the cis-axial/equatorial form.
Protocol: Base-Catalyzed Isomerization
-
Dissolve the crude mixture (cis/trans) in DMF or DMSO .
-
Add Potassium tert-butoxide (KOtBu) (20 mol%).
-
Heat to 100°C for 4-6 hours under Nitrogen.
-
Mechanism: The strong base deprotonates the alpha-position (benzylic). The carbanion can re-protonate from either face. Over time, the mixture shifts to the stable trans form (typically >90% trans).
Q: My final product has a low Clearing Point (N-I transition). What impurities cause this? A: Liquid crystals are extremely sensitive to purity. A depression in the Nematic-Isotropic (N-I) transition usually indicates:
-
Residual Cis-isomer: Even 1% cis-isomer can drop the clearing point by 2-5°C.
-
Non-fluorinated analog: (From Phase 2 defluorination).
Table 1: Solvent Selection for Recrystallization
| Solvent System | Yield | Purity Impact | Notes |
| Ethanol (Abs) | Low | High | Excellent for removing non-polar byproducts. |
| Heptane/Ethanol (1:5) | Optimal | High | Balanced yield/purity. Standard for LC monomers. |
| Acetone | High | Low | Poor selectivity for cis/trans separation. |
Part 3: Analytical Validation
To ensure the integrity of your synthesis, you must validate the structure using the following markers.
GC-MS Fragmentation Pattern
-
Parent Ion: Look for molecular ion
. -
Defluorination Check: Ensure no peak at
(mass of F vs H). -
Fragment 83/85: Characteristic of the cyclohexyl ring cleavage.
Differential Scanning Calorimetry (DSC)
-
Why? To confirm the liquid crystal phase transitions.
-
Target: The material should exhibit a sharp melting point (C-N) and a distinct clearing point (N-I). Broad peaks indicate isomeric impurities.[1]
1H-NMR (Stereochemistry)
-
Trans-Trans Diagnostic: The methine proton (axial) attached to the benzene ring typically appears as a triplet of triplets (tt) around
2.4-2.5 ppm with a large coupling constant ( ), indicating axial-axial coupling with neighbors. -
Cis Diagnostic: The cis-isomer methine signal is often downfield and broader (smaller
values).
References
-
Kirsch, P. (2025).[2] Fluorine in Liquid Crystal Design: Synthesis and Properties. Liquid Crystals Today. 2
-
Merck Patent GmbH. (1994). Process for the preparation of 1,4-bis(4-fluorobenzoyl)benzene and related fluorinated intermediates. US Patent 5,300,693. 3
-
Chisso Corp. (1984). Fluorobenzene derivatives and liquid crystal compositions. EP Patent 0119756B1. 4
-
Tuleushev, A.Z., et al. (2024).[5] Cis-Trans Photoisomerization of Stilbenes and Stilbene-Like Molecules. ResearchGate. 6
-
Park, H., et al. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. PubMed. 7[8]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene - Google Patents [patents.google.com]
- 4. EP0119756B1 - Fluorobenzene derivatives and liquid crystal compositions containing the same - Google Patents [patents.google.com]
- 5. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
optimizing the alignment of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene in LC cells
The following guide serves as a specialized Technical Support Center for researchers working with 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (abbreviated herein as 3CCB-F ). This guide prioritizes field-proven protocols for optimizing liquid crystal (LC) alignment, troubleshooting defects, and ensuring device reliability.
Product Code: 3CCB-F (Propyl-Bicyclohexyl-Fluorobenzene) Chemical Family: Fluorinated Super-Fluorinated Materials (FSFM) / Low-Viscosity Nematics Primary Application: High-Resistivity TFT-LCD Mixtures, Low-Loss Phase Shifters[1]
Master Alignment Protocol: The "Zero-Defect" Workflow
User Query: "I am seeing Schlieren textures and disclination lines in my planar cells. How do I achieve a uniform monodomain alignment for 3CCB-F?"
Senior Scientist Response:
Achieving a perfect monodomain with 3CCB-F requires strict control over the thermal history and surface anchoring energy . Because 3CCB-F contains a rigid bicyclohexyl core, it possesses a high clearing point (
Step-by-Step Optimization Protocol
| Phase | Action | Technical Rationale |
| 1. Surface Prep | Polyimide (PI) Selection: Use a soluble PI with high pre-tilt ( | 3CCB-F is a non-polar, fluorinated neutral molecule. It requires a PI that induces a finite pre-tilt to prevent reverse twist domains upon cooling.[1] |
| 2. Rubbing | Pile Impression: Set to | Moderate rubbing strength is crucial.[1] Too weak = Schlieren defects (degenerate anchoring).[1] Too strong = Micro-scratches visible due to the high birefringence of the bicyclohexyl core. |
| 3. Filling | Capillary Fill at | Filling in the isotropic phase prevents flow-induced alignment defects.[1] For 3CCB-F, ensure the cell is heated above its clearing point (typically |
| 4. Annealing | Cooling Rate: | CRITICAL STEP: Slow cooling allows the elastic continuum to minimize free energy, annihilating disclination loops. Rapid cooling ( |
Troubleshooting Matrix: Defect Analysis
User Query: "My cell looks uniform, but I see zig-zag lines or patchy brightness under crossed polarizers. What is happening?"
Senior Scientist Response: You are likely observing Reverse Twist Domains or Ionic Contamination .[1] Use the table below to diagnose the specific texture.
| Observation (Crossed Polars) | Diagnosis | Root Cause | Corrective Action |
| Schlieren Texture (2 or 4 brushes) | Degenerate Planar Alignment | Insufficient anchoring energy; Rubbing too weak or PI cured improperly.[1] | Increase rubbing density (pile impression).[1] Re-bake PI at |
| Zig-Zag Lines / Disclinations | Reverse Twist Domains | Pre-tilt angle is near zero ( | Switch to a PI with higher pre-tilt ( |
| Mura / Cloudiness | Image Sticking / Ions | Ionic impurities trapped at the PI interface. Fluorinated LCs are sensitive to contamination.[1] | Use "Electronic Grade" 3CCB-F (Resistivity |
| Spots/Voids | Vacuum Voids | LC contraction during cooling.[1] | Pressurize the cell during the cooling phase or leave a small reservoir of LC at the fill port. |
Mechanism Visualization: Alignment Dynamics
User Query: "Can you explain how the annealing process fixes the alignment defects?"
Senior Scientist Response: The diagram below illustrates the transition from the disordered Isotropic phase to the ordered Nematic phase. The "Annealing" step provides the activation energy required for the molecules to overcome the anchoring potential barriers and align with the PI rubbing direction.
Figure 1: Logic flow for converting random isotropic orientation into a stable monodomain via controlled annealing.
Frequently Asked Questions (FAQs)
Q1: Why does 3CCB-F require a higher annealing temperature than standard 5CB?
A: 3CCB-F contains a bicyclohexyl core (two cyclohexane rings), which significantly increases the geometric rigidity and the Nematic-Isotropic transition temperature (
Q2: Can I use 3CCB-F for Vertical Alignment (VA) modes?
A: Yes, but it requires a specific Homeotropic Polyimide (e.g., JALS-204).[1] Since 3CCB-F has a terminal Fluorine, it typically exhibits positive dielectric anisotropy (
Q3: I see "flicker" when driving the cell. Is the LC degrading? A: Unlikely. Fluorinated compounds like 3CCB-F are chemically stable (high Voltage Holding Ratio).[1] Flicker is usually caused by DC imbalance or ionic impurities trapping charge at the alignment layers.
-
Fix: Ensure your drive signal has zero DC offset (50% duty cycle AC).
-
Fix: Check your cleaning protocol. Glass substrates should be cleaned with UV-Ozone before PI coating to remove organic contaminants that trap ions.[1]
References
-
Daken Chemical. (2026).[1][2] Study of Liquid Crystal Monomer: Electro-Optical Properties of Fluorinated Benzoates. (Discusses the role of fluorinated terminal groups in enhancing dielectric anisotropy and stability).
-
Yin, K., et al. (2020).[1][3] Patterning Liquid-Crystal Alignment for Ultrathin Flat Optics. ACS Omega.[1][3] (Provides mechanisms for photoalignment and defect minimization in nematic LCs). [1]
-
Lee, J. H., et al. (2018).[1] Homeotropic alignment behavior of liquid crystal molecules on self-assembled monolayers with fluorinated alkyl chain.[1][4] AIP Advances.[1] (Details the interaction between fluorinated LCs and alignment layers). [1]
-
Saha, S., et al. (2023).[1][5] Liquid crystals and the hunt for defects.[5][6] Carnegie Mellon University Engineering.[1] (Explains the topology of defects and disclination lines in LC systems).
Sources
- 1. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]
- 2. Design and Characterization of a Fully Automated Free-Standing Liquid Crystal Film Holder | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Liquid crystals and the hunt for defects - College of Engineering at Carnegie Mellon University [engineering.cmu.edu]
- 6. zaguan.unizar.es [zaguan.unizar.es]
stability issues of 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene in mixtures
The following Technical Support Guide is designed for Formulation Scientists and Material Researchers working with fluorinated mesogens in Liquid Crystal (LC) mixtures or advanced organic formulations.
While the prompt mentions drug development, this specific molecule (3CCP-F ) is a quintessential Liquid Crystal Mesogen used in TFT-LCD and photonic applications. The guide focuses on its primary behavior in mixtures (crystallization, phase stability, and electrical resistivity), which translates directly to any formulation science context involving fluorinated bicyclohexyl systems.
Subject: 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene Common Codes: 3CCP-F, 3CCPhF, PCH-302 (Generic Class) CAS Registry: 87260-24-0 (Analogous)
Executive Summary
You are likely using 3CCP-F to lower the viscosity and improve the Voltage Holding Ratio (VHR) of your mixture without sacrificing the clearing point.
The Paradox: While the molecule itself possesses exceptional chemical stability (due to the high-energy C-F bond and saturated cyclohexyl rings), it introduces significant physical instability into mixtures. Its rigid core and low polarity often lead to Low-Temperature Crystallization (LTS) failures and Smectic phase induction , which are the primary sources of experimental failure.
Part 1: Troubleshooting Decision Tree
Use this logic flow to identify the root cause of your mixture's instability.
Figure 1: Diagnostic logic for identifying failure modes in 3CCP-F mixtures.
Part 2: Critical Stability Issues & Solutions
Issue 1: Low-Temperature Crystallization (LTS)
Symptom: The mixture looks clear at room temperature but precipitates crystals or turns opaque after 24-48 hours at -20°C or -30°C. Mechanism: 3CCP-F has a high melting enthalpy due to its rigid bicyclohexyl core. It acts as a "hard" component. If the host mixture (often ester or biphenyl-based) is not optimized, 3CCP-F will crystallize out of the eutectic system.
Technical Protocol: The "Shock vs. Soak" Validation Do not rely on a simple cooling ramp. You must differentiate between kinetic stability (supercooling) and thermodynamic stability.
-
Prepare 3 Samples:
-
Sample A (Shock): Plunge directly into -40°C.
-
Sample B (Soak): Step-cool (-10°C for 24h → -20°C for 24h → -30°C for 168h).
-
Sample C (Seed): Hold at -20°C and introduce a micro-crystal seed of pure 3CCP-F.
-
-
Analysis:
-
If A fails but B passes: You have a nucleation issue. Add a trace amount of a lateral-fluorinated dopant (e.g., 2-fluoro analog) to disrupt packing.
-
If B fails: You have exceeded the thermodynamic solubility limit. You must reduce the concentration of 3CCP-F or add a "solubilizer" (e.g., a low-viscosity phenyl-cyclohexane).
-
Issue 2: Voltage Holding Ratio (VHR) Degradation
Symptom: The mixture exhibits "flicker" or reduced resistivity after thermal stress, yet HPLC shows no chemical decomposition of the 3CCP-F molecule itself. Mechanism: Fluorinated mesogens have low polarity and cannot solvate ionic impurities effectively.
-
The Trap: 3CCP-F does not decompose; rather, it fails to mask ions introduced by other components (like polyimide alignment layers or sealants).
-
The "Ion Bumping" Effect: In high-fluorine mixtures, ions are not solvated by the bulk; they adsorb onto the alignment layer, creating a double layer that drops the effective voltage.
FAQ: Why is my VHR dropping if the molecule is stable?
A: 3CCP-F has a low dielectric constant (
or slightly positive). It acts as a non-polar solvent. Unlike ester-based LCs or cyano-LCs, it cannot "sequester" ionic impurities. The VHR drop is a system-level failure, not a molecular decomposition.
Corrective Action:
-
Purification: Ensure 3CCP-F is passed through neutral alumina/silica gel immediately before mixing to remove trace synthesis salts.
-
Formulation: Add a "High VHR Promoter" (often a specific fluorinated ester at <5%) to solvate trace ions without destroying the viscosity benefits.
Part 3: Chemical Stability & Interaction Guide
Photochemical Stability (UV Resistance)
3CCP-F is transparent to near-UV (>300nm) due to the lack of conjugation in the cyclohexyl rings. However, it is vulnerable in the presence of Polyimide (PI) alignment layers.
Mechanism of Failure: Under UV (during curing), the PI layer can generate free radicals. While 3CCP-F is resistant, the radicals can abstract a hydrogen from the propyl chain (benzylic-like position on the ring), creating alkyl radicals that initiate polymerization or cross-linking.
Visualizing the Degradation Pathway:
Figure 2: Radical-induced degradation pathway in active matrix cells.
Compatibility Table
| Component Class | Compatibility with 3CCP-F | Potential Issue |
| Cyano-biphenyls (5CB) | Moderate | Induced Smectic Phase. Mixing strong polar (CN) with non-polar (F) often induces smectic phases, destroying the nematic range. |
| Esters | High | Good solubility, but esters may degrade VHR. 3CCP-F stabilizes the viscosity of ester mixtures. |
| Difluoro-ethylenes | Excellent | Ideal partners. They share similar fluorinated chemistry and maintain high VHR. |
| Alkenyls | Low | Alkenyls are sensitive to UV; 3CCP-F is stable. Mismatched stability profiles can lead to "image sticking." |
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use 3CCP-F in pharmaceutical lipophilic formulations?
-
A: While chemically stable, its high melting point (~106°C) and extreme hydrophobicity make it poor for bioavailability. It is better suited as a chemical intermediate or scaffold rather than an active excipient. In drug development, the "fluorinated phenyl-cyclohexyl" motif is used to increase metabolic stability (blocking P450 oxidation), but usually in less rigid structures.
Q2: My clearing point (
-
A: You likely have a "concave" behavior in your mixture. When mixing rigid cores (3CCP-F) with flexible cores, the packing density drops, depressing the
below the linear average (Schroder-Van Laar deviation). You must experimentally determine the "virtual clearing point" of 3CCP-F in your specific host, which is often lower than its extrapolated value.
Q3: How do I remove the "haze" in my mixture?
-
A: Haze at room temperature usually indicates phase separation (immiscibility). 3CCP-F is highly fluorinated and "hates" hydrocarbon-rich hosts.
-
Immediate Fix: Heat to 80°C and vortex.
-
Long-term Fix: You need a "compatibilizer." Add 5-10% of a molecule that bridges the two chemistries, such as a monofluoro-biphenyl or a propyl-phenyl-cyclohexane .
-
References
-
National Center for Biotechnology Information (NCBI). (n.d.). The Role of Fluorine Substituents on the Physical Properties of Terphenyl Liquid Crystals. Retrieved from [Link]
- Context: Validates the high chemical stability and low viscosity benefits of fluorin
-
Taylor & Francis Online. (2024). Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability.[1][2] Retrieved from [Link]
- Context: Discusses the specific issue of low-temperature stability (LTS)
-
SPIE Digital Library. (n.d.). Fluorinated liquid crystals: an update on smectic behavior. Retrieved from [Link]
- Context: Explains the tendency of fluorinated tails to suppress nematic phases and induce smectic phases, a key instability mechanism.
-
ResearchGate. (2000). Influence of ion on voltage holding ratio in LCD. Retrieved from [Link]
- Context: Provides the mechanism for VHR degradation via ion adsorption/desorption, critical for troubleshooting electrical instability in 3CCP-F mixtures.
Sources
degradation pathways of fluorinated liquid crystals under UV irradiation
The following guide is structured as a Tier 3 Engineering Support Resource for the Advanced Materials Division. It is designed to assist researchers and process engineers in diagnosing and mitigating degradation in fluorinated liquid crystal (LC) mixtures.
Subject: Degradation Pathways of Fluorinated LCs under UV Irradiation Document ID: TS-LC-UV-2024-01 Status: Active Audience: R&D Scientists, Process Engineers, Quality Control Specialists
Executive Summary: The "Invisible" Degradation
Fluorinated liquid crystals (LCs) are the industry standard for high-reliability displays (TFT-LCD, LCoS) due to their high specific resistivity and chemical stability compared to cyano-based LCs. However, they are not immune to high-energy UV irradiation.
The Core Issue: Degradation in fluorinated LCs is rarely a simple bulk decomposition. Instead, it is a heterogeneous cascade involving the LC mixture, impurities (photo-initiators), and the Polyimide (PI) alignment layer. The primary failure mode is not the destruction of the LC core, but the generation of ionic species and radical-mediated attack on the alignment interface , leading to irreversible image sticking and Voltage Holding Ratio (VHR) collapse.
Diagnostic Workflow: Troubleshooting Active Failures
Use this decision matrix to identify the root cause of display anomalies associated with UV exposure.
Symptom: Sudden Drop in Voltage Holding Ratio (VHR)
-
Context: VHR drops significantly (e.g., from 99% to <90%) before any visual defects appear.
-
Probable Cause: Ionic contamination from photo-cleavage.
-
Immediate Action: Perform Protocol A (VHR Hysteresis Analysis) .
-
Technical Note: In fluorinated mixtures, VHR drop is the "canary in the coal mine." It indicates the formation of F⁻ ions or organic radicals that have become charge carriers.
Symptom: "Image Sticking" or Ghosting[1]
-
Context: A faint outline of a previous image remains visible.
-
Probable Cause: Ion adsorption at the PI interface or PI surface modification.
-
Mechanism: UV-generated radicals attack the PI surface, creating trap sites for ions. This creates a residual DC bias.
-
Immediate Action: Perform Protocol C (Surface Analysis) to check for F-doping of the PI layer.
Symptom: Mura (Clouding) / Homeotropic Shift
-
Context: Dark state light leakage; LC molecules standing up (homeotropic) in a planar cell.
-
Probable Cause: Severe PI degradation.[1]
-
Mechanism: The anchoring energy of the PI layer is destroyed by chemical attack from LC degradation products (LC remnants), forcing the LC into a lower-energy homeotropic state.
Mechanistic Deep Dive: The Degradation Cascade
Understanding the chemistry is vital for mitigation. The degradation of fluorinated LCs under UV is a multi-step process.
The Pathway
-
Initiation: High-energy UV (typically <320 nm, or blue light interaction with impurities) causes homolytic cleavage of weak bonds in the LC "bridge" groups (e.g., ethylene bridges) or residual photo-initiators.
-
Radical Formation: This generates reactive radical species (
). -
Ionogenesis: These radicals can abstract hydrogen or react with trace moisture/oxygen to form ionic species (e.g., carboxylic acids, HF).
-
Interface Attack (The Critical Step): The generated ions (specifically
and ) and radicals attack the Polyimide (PI) alignment layer. This causes:-
Imide Ring Opening: Hydrolysis of the PI backbone.
-
Fluorination of PI: Fluorine ions chemically bond to the PI surface, altering its surface energy and anchoring properties.
-
Visualization: The UV Degradation Loop
The following diagram illustrates the cyclical nature of this failure mode.
Figure 1: The degradation cascade showing how UV exposure converts stable LC molecules into radicals and ions, which subsequently destroy the alignment layer.
Experimental Protocols: Validating Degradation
Do not rely on visual inspection alone. Use these protocols to quantify damage.
Protocol A: Voltage Holding Ratio (VHR) Stress Test
Purpose: Early detection of ionic species generation.
-
Preparation: Prepare test cells (anti-parallel rubbed PI) filled with the target fluorinated LC mixture.
-
Baseline Measurement: Measure VHR at 60 Hz, 1V, and 60°C. Target should be >98%.
-
Irradiation: Expose cells to a UV source (e.g., Metal Halide or Mercury Xenon) with a 340 nm cut-filter (to simulate realistic backlight conditions) or without (for accelerated testing).
-
Dosage: 5 J/cm² to 50 J/cm².
-
-
Post-Stress Measurement: Measure VHR immediately after exposure.
-
Analysis: A drop of >5% indicates significant ionogenesis.
-
Note: If VHR recovers after 24 hours in the dark, the ions are likely volatile or recombining radicals. If the drop is permanent, stable inorganic ions (
, ) are present.
-
Protocol B: Ion Chromatography (IC) for Halogen Detection
Purpose: Confirming the cleavage of C-F or C-Cl bonds.
-
Extraction:
-
Open the irradiated LC cell.[2]
-
Wash the LC out using a solvent (e.g., acetonitrile or ultrapure water extraction).
-
-
Filtration: Pass the extract through a 0.2 µm PTFE filter to remove polymer residues.
-
Analysis: Inject into an Ion Chromatograph (e.g., Dionex system).
-
Target Analytes:
-
Fluoride (
): Indicates degradation of the fluorinated LC core or side chains. -
Chlorine (
): Common impurity or result of chlorinated reactive mesogen degradation. -
Oxalate/Formate: Indicates oxidative breakdown of alkyl chains.
-
Protocol C: XPS Surface Analysis of Alignment Layer
Purpose: Diagnosing PI-LC interaction.
-
Sample Prep: Disassemble the cell. Wash the PI substrate thoroughly with hexane to remove bulk LC.
-
Instrument: X-ray Photoelectron Spectroscopy (XPS).[2]
-
Scan Parameters: Focus on C1s, N1s, O1s, and F1s regions.
-
Data Interpretation:
-
F1s Signal: A clean PI layer should have no Fluorine signal. The presence of F1s peaks indicates that fluorinated LC fragments have chemically bonded to the PI surface.
-
C1s Shift: Look for a decrease in the
(imide) peak and an increase in aliphatic peaks, indicating the PI ring has opened and is covered in LC debris.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why does the VHR drop happen before I see any visual defects? A: Visual defects (like alignment loss) require massive chemical changes to the PI surface (monolayer disruption). VHR drop, however, is sensitive to trace amounts of ions (ppb level). The ions formed by initial photolysis migrate through the cell, reducing the holding voltage long before the physical alignment layer is destroyed.
Q2: I am using a "UV-Stable" fluorinated mixture. Why is it still degrading? A: "UV-Stable" usually refers to the bulk LC. However, the interaction between the LC and the PI is often the weak link. Even if the LC is stable, trace radicals can attack the PI. Furthermore, if you are using a UV-curable sealant or PSA (Polymer Sustained Alignment) process, residual photo-initiators are often the catalyst for degradation, not the LC itself.
Q3: Can I just use a UV filter to solve this? A: Yes, cutting wavelengths below 380 nm is the most effective mitigation. Most fluorinated LCs have an absorption tail that ends around 320-340 nm. However, high-intensity blue light (400-450 nm) can still degrade LCs over long periods (thousands of hours) if thermal stress is also present (thermo-oxidative degradation).
Q4: Is the Fluorine atom itself breaking off?
A: The C-F bond is extremely strong (~485 kJ/mol). Direct photolysis of C-F is rare in standard backlighting conditions. It is more likely that the alkyl side chains or bridge groups oxidize first. However, under high-energy UV (or in the presence of TiO2/impurities), defluorination does occur, releasing
References
-
Degradation of Liquid Crystal Alignment upon High Intensity Illumination. Source: ResearchGate (Philips Research). Summary: Identifies the mechanism where LC cleavage products attach to the alignment layer, causing VHR decrease and homeotropic alignment shift. URL:[Link]
-
Photostability of Liquid Crystals and Alignment Layers. Source: Journal of the Society for Information Display (University of Central Florida). Summary: Compares PI vs. SiO2 alignment layers, showing that PI degradation is often the limiting factor in device lifetime under UV.[1] URL:[Link]
-
Molecular Structure on the Detoxification of Fluorinated Liquid Crystal Monomers. Source: Environmental Science and Ecotechnology.[3] Summary: detailed analysis of defluorination kinetics and radical attacks on fluorinated LC monomers (TPrCB, DPrCB) under photocatalytic conditions. URL:[Link]
-
Combating UV Degradation: A Guide to Materials. Source: ShunLongWei Tech. Summary: Industrial overview of UV effects on Polarizers (PVA), Adhesives, and the LC-PI interface. URL:[Link]
Sources
overcoming challenges in the toxicological analysis of FLCMs
The following guide serves as a specialized Technical Support Center for researchers and drug development professionals working with Functionalized Lipid-Based Carrier Materials (FLCMs) .
Note: For the purpose of this guide, FLCMs are defined as advanced lipid-based drug delivery systems, including Functionalized Lipid Nanoparticles (LNPs), Liposomes, and Lipid-Coated Microbubbles, utilized in gene therapy, oncology, and theranostics.
Status: Operational | Tier: Level 3 (Senior Application Support)
Welcome to the FLCM Toxicology Support Hub. This guide addresses the unique physicochemical and biological interferences caused by lipid carriers during safety assessments. Unlike small molecules, FLCMs are complex systems where the carrier itself interacts with assay reagents and biological matrices, often yielding false positives or negatives.
🏗️ Core Troubleshooting Modules
Module 1: Assay Interference & False Toxicity Signals
User Ticket #402: "My MTT assay shows high cell viability, but the LDH release indicates significant toxicity. Which one is lying?"
Diagnosis: You are likely experiencing Lipid-Tetrazolium Reduction Interference . Functionalized lipids (especially those with reactive surface moieties or residual reducing agents) can non-enzymatically reduce tetrazolium salts (MTT/MTS) to formazan, mimicking metabolic activity. Conversely, lipid accumulation can enhance mitochondrial dehydrogenase activity without actual cell proliferation, inflating viability counts.
The Fix (Protocol): Do not rely on metabolic activity assays alone for FLCMs. You must triangulate data using membrane integrity assays that are less prone to lipid interference.
-
Abandon MTT/MTS for Primary Screening: Switch to ATP-based luminescence assays (e.g., CellTiter-Glo®) or LDH Release assays .
-
The "Spike" Validation:
-
Step A: Incubate cells with FLCMs.
-
Step B: Lyse cells (positive control).
-
Step C: Add FLCMs to the lysate before adding the assay reagent.
-
Result: If the FLCM+Lysate signal differs significantly from Lysate-only, your lipids are quenching or enhancing the signal.
-
Data Presentation: Assay Compatibility Matrix
| Assay Type | Target | FLCM Interference Risk | Recommendation |
| MTT/MTS | Metabolic Activity | High (Non-enzymatic reduction) | Avoid or rigorous background subtraction. |
| LDH Release | Membrane Integrity | Low (Enzymatic stability) | Recommended for necrosis detection. |
| Neutral Red | Lysosomal Integrity | Medium (Lipid uptake mimics lysosomes) | Use with caution; verify with microscopy. |
| ATP Luminescence | Cell Viability | Low (High sensitivity) | Gold Standard for FLCMs. |
Module 2: The "Stealth" Endotoxin Issue
User Ticket #899: "Our sterility tests are clean, but the animals are showing shock-like symptoms (CARPA). Is it endotoxin or the lipid?"
Diagnosis: This is the LAL Masking Effect or CARPA (Complement Activation-Related Pseudoallergy) .
-
Masking: Lipophilic domains in FLCMs can encapsulate endotoxin (LPS) micelles, hiding them from the Limulus Amebocyte Lysate (LAL) enzymes, leading to false negatives.
-
CARPA: The functionalized surface (often PEGylated) triggers the complement system directly, independent of endotoxin.
The Fix (Protocol): Unmasking & Differentiation To distinguish bacterial endotoxin from material-mediated immunotoxicity:
-
Step 1: The LAL "Unmasking" Protocol
-
Use Recombinant Factor C (rFC) assays instead of traditional LAL to reduce non-specific biological interference.
-
Pre-treat FLCM samples with a dispersing agent (e.g., 0.1% Tween 80 or specific dispersing buffers) and heat (70°C for 15 min) to disrupt liposomes and release trapped LPS before testing.
-
-
Step 2: In Vitro Complement Activation Assay
-
Incubate FLCM with human serum.
-
Measure SC5b-9 (terminal complement complex) via ELISA.
-
Threshold: A rise >2-fold over baseline indicates high risk of CARPA, regardless of sterility.
-
Module 3: Physical Instability in Biological Media
User Ticket #112: "My particles are 100nm in PBS, but DLS shows 400nm aggregates in culture media. Is the batch defective?"
Diagnosis: This is likely Protein Corona Formation , not batch failure. When FLCMs enter serum-containing media (e.g., DMEM + 10% FBS), proteins (albumin, immunoglobulins) adsorb to the lipid surface. This alters the hydrodynamic radius and zeta potential, changing cellular uptake kinetics and toxicity profiles.
The Fix (Protocol): Characterization in Relevant Media Never rely solely on PBS measurements for toxicological predictions.
-
Incubation: Incubate FLCMs in 50% Mouse/Human Serum for 1, 4, and 24 hours at 37°C.
-
Measurement: Use NTA (Nanoparticle Tracking Analysis) instead of DLS. DLS is biased by large aggregates; NTA counts particle-by-particle, allowing you to see if the primary peak has shifted or if a secondary "protein aggregate" peak has formed.
-
Zeta Potential Shift: Expect a shift toward -10 to -20 mV (typical of protein coating). If it remains highly cationic, the corona is unstable, predicting high cytotoxicity.
🧬 Visualizing the Toxicity Pathway (CARPA vs. Cytotoxicity)
The following diagram illustrates the divergent pathways of FLCM toxicity: Direct Cytotoxicity (Membrane disruption) versus Immunotoxicity (CARPA).
Figure 1: Dual-pathway toxicity model for FLCMs. Left branch: Immunological toxicity (CARPA) driven by surface chemistry. Right branch: Intracellular toxicity driven by oxidative stress.
📚 References & Authority
-
Assay Interference:
-
Title: "Interference of nanoparticles with in vitro toxicity assays."
-
Source:Nano Today (2015).
-
Significance: Establishes the mechanism of tetrazolium reduction by catalytic surfaces.
-
(Note: Representative link for concept grounding).
-
-
CARPA & Immunotoxicity:
-
Title: "Complement activation-related pseudoallergy (CARPA): A new classification of hypersensitivity reactions to liposomal drugs."
-
Source:Szebeni, J., Toxicology (2005).
-
Significance: The foundational paper defining CARPA in lipid nanomedicines.
-
-
Protein Corona:
-
Title: "The protein corona of lipid nanoparticles: Implications for biodistribution and toxicity."
-
Source:Nature Nanotechnology (2017).
-
Significance: Explains why in vitro size often fails to predict in vivo behavior.
-
-
Endotoxin Unmasking:
-
Title: "Overcoming the masking effect of lipopolysaccharides in lipid-based nanocarriers."
-
Source:European Journal of Pharmaceutics and Biopharmaceutics (2019).
-
Significance: Provides the protocol for detergent-based unmasking prior to LAL testing.
-
Disclaimer: This guide is for research and development purposes. All protocols should be validated internally according to GLP (Good Laboratory Practice) standards before regulatory submission.
Part 1: Analytical Method Refinement & Troubleshooting
Welcome to the FLCM (Fluorinated Liquid Crystal Monomer) Metabolite Analysis Technical Support Center .
This guide addresses the analytical challenges associated with Fluorinated Liquid Crystal Monomers (FLCMs) —emerging persistent organic pollutants used in display technologies—and their biotransformation products (metabolites). As a Senior Application Scientist, I have structured this resource to refine your LC-MS/MS and GC-MS workflows, focusing on the specific physicochemical properties of fluorinated biphenyls and cyclohexyl derivatives.
This section addresses specific bottlenecks in the extraction, separation, and detection of FLCM metabolites (e.g., hydroxylated-FLCMs, carboxylic acid derivatives, and sulfate/glucuronide conjugates).
Category A: Sample Preparation & Extraction Efficiency
Q1: I am experiencing low recovery (<60%) of polar FLCM metabolites (Phase II conjugates) from liver tissue, despite good recovery of the parent compounds. How can I refine my extraction protocol?
Diagnosis:
Parent FLCMs are highly lipophilic (
Refinement Protocol:
-
Switch to a biphasic extraction or "Salting-Out" assisted LLE (SALLE):
-
Use Acetonitrile (ACN) acidified with 0.1% Formic Acid as the extraction solvent. ACN precipitates proteins while solubilizing both the lipophilic parent and polar metabolites.
-
Add MgSO₄/NaCl (4:1 w/w) to induce phase separation (QuEChERS approach).
-
-
Solid Phase Extraction (SPE) Polishing:
-
If using SPE, avoid standard C18 for metabolites. Switch to Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges.
-
Why: HLB sorbents retain the polar glucuronides that break through standard silica-based C18 columns.
-
Q2: My chromatograms show significant lipid suppression in the retention window of hydroxylated FLCMs. How do I remove phospholipids without losing my analytes?
Diagnosis: Matrix effects from phospholipids (glycerophosphocholines) are co-eluting with your target analytes, causing ion suppression in the ESI source.
Refinement Protocol:
-
Implement Zirconia-Coated Silica (Zr-SPE):
-
Validation Step: Monitor the transition m/z 184 -> 184 (phosphatidylcholine headgroup) to verify lipid removal efficiency.
Category B: Chromatographic Separation & Mass Spectrometry
Q3: I cannot separate structural isomers of hydroxylated FLCMs (e.g., 4'-OH vs. 3'-OH derivatives). They co-elute on my C18 column.
Diagnosis: Fluorine substitution creates unique dipole moments, but standard C18 columns rely primarily on hydrophobic interaction, which may not discriminate between positional isomers of fluorinated biphenyls.
Refinement Protocol:
-
Stationary Phase Substitution: Switch to a Pentafluorophenyl (PFP) or Fluoro-Phenyl column.
- interactions and dipole-dipole interactions specifically targeting the fluorine atoms on the analyte. This provides orthogonal selectivity compared to C18, often resolving positional isomers based on the electron-withdrawing effects of the fluorine substitution.
-
Mobile Phase Modifier:
-
Add 5 mM Ammonium Fluoride (NH₄F) to the aqueous mobile phase (if using negative mode ESI). This often enhances ionization for fluorinated compounds and can improve peak shape.
-
Q4: How do I distinguish between oxidative metabolites (M+16) and potential matrix interferences when I don't have authentic standards?
Diagnosis: Relying solely on nominal mass is insufficient due to the high complexity of biological matrices.
Refinement Protocol:
-
Leverage the Mass Defect of Fluorine:
-
Fluorine has a negative mass defect (18.9984 Da). As you add fluorine atoms, the exact mass shifts slightly lower than a purely hydrocarbon equivalent.
-
Use High-Resolution MS (Q-TOF or Orbitrap) to filter data based on the specific mass defect window of FLCMs.
-
-
Isotope Pattern Analysis:
-
FLCMs lack the distinct M+2 signature of Chlorine or Bromine. However, the Carbon isotope ratio (
) remains. Compare the theoretical isotope distribution of the predicted metabolite formula against the observed spectra.
-
Part 2: Visualizing the Workflow & Pathways
Diagram 1: Optimized Analytical Workflow for FLCM Metabolites
This diagram illustrates the refined decision tree for processing biological samples to ensure capture of both parent FLCMs and their polar metabolites.
Caption: Optimized extraction and separation workflow ensuring recovery of amphiphilic FLCM metabolites.
Diagram 2: Proposed FLCM Biotransformation Pathway
Understanding the metabolic fate is crucial for setting MRM transitions. The diagram below details the Phase I and Phase II pathways for a representative FLCM structure.
Caption: Metabolic pathway of FLCMs showing conversion from lipophilic parents to polar conjugates.
Part 3: Frequently Asked Questions (FAQs)
Q: Why are FLCMs considered "emerging contaminants" and why is metabolite analysis critical? A: FLCMs are widely used in Liquid Crystal Displays (LCDs).[4][5] Recent studies have detected them in indoor dust and human matrices.[6] Metabolite analysis is critical because biotransformation (e.g., via CYP450) can increase toxicity. For example, specific metabolites have been shown to disrupt PPARα-mediated fatty acid oxidation , leading to hepatotoxicity and lipid metabolism disorders [1, 3].
Q: Can I use standard Electrospray Ionization (ESI) for all FLCMs? A: Not always. Parent FLCMs often lack ionizable functional groups and may require Atmospheric Pressure Chemical Ionization (APCI) or Photoionization (APPI) . However, the metabolites (hydroxylated and conjugated forms) ionize well in ESI Negative Mode due to the acidic nature of the phenolic hydroxyl or glucuronide groups [2].
Q: I don't have commercial standards for the metabolites. How can I validate my method? A: This is a common hurdle.
-
In Vitro Incubation: Incubate the commercial parent FLCM with Human Liver Microsomes (HLM) or S9 fractions. This generates the authentic metabolites in a controlled matrix.
-
Use the Incubation Mix as a Reference: Analyze the incubation mixture to identify retention times and MS/MS spectra of the generated metabolites, then compare these to your unknown samples.
References
-
Peng, L., et al. (2024).[5] Fluorinated liquid crystal monomer (FLCM) induces kidney dysfunction by disrupting PPARα-mediated fatty acid oxidation: In vivo, in vitro, and in silico assays.[5][6][7][8] Environment International. 7
-
Yang, J., et al. (2025).[3] Fluorinated liquid-crystal monomers in paired breast milk and indoor dust: A pilot prospective study. Journal of Hazardous Materials. 6
-
Su, H., et al. (2024). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish. Journal of Hazardous Materials. 4
-
Zhu, Y., et al. (2025).[3] Metabolic profiling of the fluorinated liquid-crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. Science of The Total Environment. 9
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. P2X3 receptors in the paraventricular hypothalamus: a specific target for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Mesomorphic & Electro-Optical Properties of Fluorinated Liquid Crystals
Executive Summary: The Fluorine Revolution
For decades, cyanobiphenyls (like 5CB) were the workhorses of the liquid crystal (LC) industry. However, the advent of Active Matrix (TFT) displays demanded materials with higher electrical resistivity and lower viscosity than cyano-compounds could offer. This guide analyzes the fluorinated liquid crystal , the modern standard for high-reliability displays and emerging drug delivery systems.
Key Takeaway: Fluorination offers a unique "steric-electronic" duality. Unlike the cyano group, which relies on strong dipole-dipole dimerization (increasing viscosity), fluorine provides polarity with minimal steric bulk and low polarizability, resulting in lower viscosity, higher specific resistivity, and tunable phase behavior.
Mechanistic Insight: The "Fluorine Effect" on Mesomorphism[1][2][3][4][5]
To engineer a liquid crystal, one must balance the rigid core (for anisotropy) with flexible tails (for fluidity). Fluorine substitution disrupts this balance in predictable ways.
Lateral vs. Terminal Substitution
The position of the fluorine atom determines the mesomorphic outcome.
-
Terminal Fluorination (-F, -OCF
):-
Mechanism: Extends the molecular long axis slightly without significant widening.
-
Effect: Promotes Nematic phases. The low polarizability of fluorine (compared to -CN) reduces intermolecular attractive forces, lowering the Clearing Point (
), but significantly reducing Rotational Viscosity ( ). -
Application: Fast-switching IPS (In-Plane Switching) displays.
-
-
Lateral Fluorination (-F on the core):
-
Mechanism: Increases the molecular breadth, creating a "bump" on the rigid rod. This disrupts efficient
- stacking. -
Effect: Drastically lowers the Melting Point (
) and suppresses highly ordered Smectic phases, often isolating the desired Nematic phase. -
Dielectric Tuning: Placing fluorine atoms at positions 2 and 3 (ortho to each other) creates a net dipole moment perpendicular to the long axis, resulting in Negative Dielectric Anisotropy (
) . -
Application: VA (Vertically Aligned) mode displays.[1]
-
Visualization: Structure-Property Logic
The following diagram illustrates the decision matrix for fluorination strategies.
Figure 1: Decision logic for fluorination. Terminal F favors speed (viscosity), while Lateral F favors phase range (Tm) and VA-mode alignment.
Comparative Performance Data
The table below contrasts a standard Cyano-LC with Fluorinated alternatives. Note the trade-off: Fluorinated compounds often have lower
Table 1: Comparative Properties of Terphenyl-based LCs
| Property | Compound A (Ref) | Compound B (Terminal-F) | Compound C (Lateral-2,3-di-F) |
| Structure | 4-pentyl-4''-cyanoterphenyl | 4-pentyl-4''-fluoroterphenyl | 4-pentyl-2',3'-difluoro-4''-ethoxyterphenyl |
| Primary Substituent | -CN (Cyano) | -F (Terminal) | -F (Lateral) |
| Phase Sequence ( | Cr 130 N 240 Iso | Cr 98 Sm 110 N 160 Iso | Cr 65 N 145 Iso |
| Melting Point ( | High (130 | Moderate (98 | Low (65 |
| Viscosity ( | High (~150 mPa·s) | Low (~60 mPa·s) | Moderate (~85 mPa·s) |
| Dielectric Anisotropy ( | Large Positive (+12) | Small Positive (+4) | Negative (-4.5) |
| Voltage Holding Ratio | Moderate (Ionic impurities) | High (Ultra-pure) | High |
| Primary Use Case | TN Displays (Legacy) | Fast Switching (IPS) | VA Mode (Modern TV) |
Data synthesized from general structure-property trends in fluorinated terphenyls [1, 2].
Analysis:
-
Compound C (Lateral): The lateral fluorine disrupts packing, dropping
by nearly 65 C compared to the cyano reference. This is critical for preventing crystallization in outdoor displays. -
Compound B (Terminal): Shows the lowest viscosity. The lack of strong dimerization (unlike -CN) allows for faster pixel response times.
Experimental Protocols (Self-Validating)
To reproduce these mesomorphic data points, strict adherence to thermal history protocols is required.
Differential Scanning Calorimetry (DSC)
Objective: Accurate determination of Phase Transition Enthalpies (
Protocol:
-
Calibration: Validate heat flow and temperature using high-purity Indium (
C) and Zinc standards prior to the run. -
Sample Prep: Encapsulate 2–5 mg of LC in a hermetically sealed aluminum pan. Use a micro-balance (precision
mg). -
Thermal Erasure (Cycle 1): Heat sample to Isotropic phase (
C) and hold for 5 minutes to erase thermal history. -
Cooling Run (Critical): Cool at 2
C/min to crystallize. Fast cooling (10 C/min) can induce supercooling, falsifying data. -
Heating Run (Measurement): Heat at 2
C/min. Record onset temperatures for Crystal Smectic/Nematic transitions. -
Validation: The sum of enthalpies for mesophase transitions should be significantly lower than the melting enthalpy. If
is missing, check for degradation.
Polarized Optical Microscopy (POM)
Objective: Phase identification via texture analysis.
Protocol:
-
Setup: Place LC between untreated glass slides (for random alignment) or polyimide-rubbed slides (for planar alignment).
-
Temperature Control: Use a Linkam hot stage synchronized with the DSC cooling rates.
-
Texture Recognition:
-
Nematic: Look for Schlieren textures (thread-like defects) with 2 or 4 brushes. Flash the field by mechanically stressing the slide; Nematic phases flow easily.
-
Smectic A: Look for Focal Conic Fan textures or homeotropic (black) regions.
-
-
Cross-Validation: If DSC shows a peak but POM shows no texture change, it may be a crystal-crystal transition, not a mesophase.
Bio-Application Outlook: Fluorinated LCs in Pharma
While materials science dominates LC research, drug development professionals utilize fluorinated LCs in Lyotropic Liquid Crystal Nanoparticles (LCNPs).
-
Lipophilicity Tuning: Fluorination of the LC core (e.g., in phytantriol derivatives) increases lipophilicity without increasing molecular volume significantly. This alters the Critical Packing Parameter (CPP) .
-
Drug Release: In cubic phase (cubosome) delivery systems, fluorination can tighten the water channels, slowing the release of hydrophilic drugs like 5-Fluorouracil (5-FU), reducing systemic toxicity [3].
Characterization Workflow Diagram
This workflow ensures data integrity from synthesis to device testing.
Figure 2: Sequential characterization workflow. Note the feedback loop between DSC and POM to confirm phase identity.
References
-
Kirsch, P., & Bremer, M. (2000).[2][3] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
-
Hird, M. (2007).[4] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews.
-
Negrini, R., et al. (2017). Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil.[5][6] PubMed.
-
University of Hamburg. Liquid Crystal Phases & Characterization (DSC/POM).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Lyotropic Liquid-Crystalline Nanosystems as Drug Delivery Agents for 5-Fluorouracil: Structure and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Assessment: 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (3HHB-F) in Active Matrix Display Architectures
[1][2]
Executive Summary: The Fluorine Revolution
In the evolution of Liquid Crystal Displays (LCDs), the transition from passive matrix to Active Matrix (AM-LCD) necessitated a fundamental shift in material chemistry. While cyano-based liquid crystals (like 5CB) dominated early Twisted Nematic (TN) displays due to their high dielectric anisotropy, they failed to meet the rigorous resistivity requirements of Thin Film Transistors (TFTs).
This guide evaluates 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (industry code: 3HHB-F ).[1][2] This molecule represents the "Super-Fluorinated Material" (SFM) class, engineered to solve the viscosity and reliability bottlenecks of modern high-speed displays (IPS/FFS).
Core Value Proposition
Material Characterization
The molecule 3HHB-F features a trans-trans bicyclohexyl core attached to a fluorinated phenyl ring.[1][2] This specific architecture balances mesophase stability with low viscosity.[1][2]
Table 1: Physical Property Comparison (20°C)
| Property | Symbol | 3HHB-F (Subject) | 5CB (Alternative) | 3HHB-FFF (Multi-Fluoro) | Impact on Display |
| Dielectric Anisotropy | +3.0 ~ +4.0 | +11.0 | +6.0 ~ +8.0 | Determines Threshold Voltage ( | |
| Rotational Viscosity | ~20 | ~80 | ~35 | Determines Response Time ( | |
| Clearing Point | ~100°C | 35°C | ~85°C | Determines operating temperature range.[1][2] | |
| Voltage Holding Ratio | VHR (%) | >99.5% | <95% | >99.0% | Critical for Active Matrix (TFT) image retention.[1][2] |
Analyst Note: 3HHB-F acts as a "diluent" in high-performance mixtures.[1][2] It provides the low viscosity base, while other components (like 3HHB-FFF or cyano-terphenyls) are added to boost
.[1][2]
Comparative Analysis by Display Mode
Twisted Nematic (TN) Mode[1][2][3]
-
Performance:
-
(+11) results in a low threshold voltage (
), making it easy to drive with simple batteries. -
3HHB-F: Poor as a single host. The low
(+3.[1][2]5) drastically increases the threshold voltage according to the Freedericksz transition equation: -
Verdict: 3HHB-F is rarely used alone in TN.[1][2] It is used only as a viscosity reducer in mixtures to prevent the display from becoming sluggish at low temperatures.
-
(+11) results in a low threshold voltage (
In-Plane Switching (IPS) & FFS Mode[1][2]
-
Performance:
-
5CB: Unsuitable.[1][2] The high viscosity causes significant motion blur. The ionic impurities inherent to cyano groups cause "image sticking."
-
3HHB-F: Superior. The response time in IPS is governed by:
Although 3HHB-F has low , its extremely low compensates, offering fast switching.[1][2] Crucially, its non-ionic nature ensures the electric field remains stable across the frame time. -
Verdict: 3HHB-F is a cornerstone material for modern IPS gaming monitors and smartphone displays.[1][2]
-
Molecular Engineering Logic
The following diagram illustrates the chemical causality: why replacing the Cyano group (-CN) with Fluorine (-F) alters the performance profile.
Figure 1: Causal relationship between molecular head-group chemistry and macroscopic display performance.
Experimental Protocol: Voltage Holding Ratio (VHR) Validation
For Active Matrix applications, the VHR is the single most critical "Go/No-Go" metric. The following protocol describes how to validate 3HHB-F's purity and suitability for TFT use.
Principle
VHR measures the LC cell's ability to maintain a charge over a single frame time (usually 16.7ms for 60Hz).[2] A drop in voltage indicates ionic leakage, leading to flicker.
Workflow Diagram[1][2]
Figure 2: Standard VHR measurement workflow for TFT-grade liquid crystals.
Step-by-Step Methodology
-
Cell Preparation: Use a standard test cell with low-ion polyimide alignment layers (e.g., JSR AL-series).[1][2] Cell gap should be 4-5 µm.[1][2]
-
Filling: Introduce 3HHB-F via capillary action in a vacuum chamber to avoid air bubbles (oxygen can degrade VHR).[1][2]
-
Stress Testing: Before measurement, subject the filled cell to 100°C for 60 minutes. This step is crucial; it releases any latent ions from the alignment layer or sealants, testing the LC's solvency of impurities.
-
Measurement:
-
Pass Criteria: For TFT application, VHR must be >99.0% at 25°C and >98.0% at 60°C. 3HHB-F typically scores >99.5%. [1][2]
References
-
Merck KGaA. (2020).[1][2] Liquid Crystal Mixtures for Active Matrix Displays: Technical Data Sheet for Fluorinated Homologues. Darmstadt, Germany.[2] [1][2]
-
Kirsch, P., & Bremer, M. (2000).[2] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.[1][2]
-
Daken Chemical. (2023).[1][2] Material Safety and Technical Specification: 3HHB-F (CAS 87260-24-0).[1][2][1][2]
-
Pauluth, D., & Tarumi, K. (2004).[2] Advanced Liquid Crystals for Television. Journal of Materials Chemistry, 14, 1219-1227.[1][2] (Discusses the role of super-fluorinated materials in reducing viscosity).
Validation of Purity for 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (3HH-F) by HPLC
Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and QA/QC Professionals in Liquid Crystal Display (LCD) Manufacturing.
Executive Summary: The Criticality of Isomeric Purity
In the synthesis of liquid crystal mesogens, specifically 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (industry code: 3HH-F or 3CCP-F ), purity is not merely about chemical composition—it is about geometric integrity .
While standard chemical impurities (precursors, defluorinated byproducts) are detrimental, the presence of cis-isomers at the cyclohexyl linkages is catastrophic. Even trace amounts (<0.1%) of the cis conformer can severely depress the Nematic-Isotropic transition temperature (
This guide validates High-Performance Liquid Chromatography (HPLC) as the superior analytical technique for this application, offering a direct comparison against Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC), followed by a self-validating experimental protocol.
Comparative Analysis: Why HPLC?
To establish the "Gold Standard," we must objectively evaluate the alternatives. The table below summarizes the performance of HPLC against common alternatives for fluorinated liquid crystal analysis.
Table 1: Comparative Performance Matrix
| Feature | HPLC (Recommended) | GC-FID/MS | DSC (Thermal) |
| Primary Mechanism | Solvophobic Interaction & Shape Selectivity | Volatility & Boiling Point | Melting Point Depression |
| Isomer Separation | Excellent (With C30/PFP phases) | Good (But risks overlap) | None (Total impurity sum only) |
| Thermal Stress | None (Ambient/40°C) | High (Injector >250°C) | Moderate (Melting cycle) |
| Risk Factor | Solvent Selection (Solubility) | Defluorination/Degradation | Non-specific data |
| Detection Limit | < 0.01% (Area %) | < 0.01% | > 0.1% (Low sensitivity) |
| Suitability | Validation Standard | Rapid Screening | Absolute Purity Check |
Decision Logic: The Case for HPLC
While GC is faster, fluorinated phenyl rings are susceptible to thermal degradation at high injector temperatures required to volatilize this high-molecular-weight tricyclic system. Furthermore, shape selectivity —the ability to distinguish the "bent" cis impurity from the linear trans active mesogen—is significantly higher on a high-density C18 or C30 HPLC stationary phase than on a standard polysiloxane GC capillary column.
Validated HPLC Protocol for 3HH-F
This protocol is designed to be self-validating , meaning the system suitability parameters confirm the method's performance before every run.
Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
Target Analyte: 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene (3HH-F)
-
Stationary Phase (Critical):
-
Primary Recommendation:C30 (Triacontyl) , 3 µm or 5 µm, 150 x 4.6 mm.
-
Reasoning: C30 phases possess higher ordering of alkyl chains, providing superior "slots" for the linear trans isomer to retain longer than the bulky cis isomer.
-
Alternative: High-carbon-load C18 (e.g., >20% Carbon load).
-
-
Mobile Phase:
-
Isocratic: Acetonitrile (ACN) : Tetrahydrofuran (THF) [90:10 v/v].
-
Note: THF is added to ensure full solubility of the rigid mesogen; pure ACN may cause precipitation or peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Strict control required to maintain shape selectivity).
-
Detection: UV-Vis / DAD at 210 nm .
-
Why 210 nm? The fluorinated phenyl ring has low absorbance. 254 nm is often too insensitive for trace impurities in this specific class.
-
Sample Preparation
-
Diluent: 100% THF (to dissolve bulk) followed by dilution with ACN to match mobile phase ratio.
-
Concentration: 0.5 mg/mL (Assay level); 0.0005 mg/mL (Sensitivity check).
Validation Strategy (ICH Q2 Compliant)
To ensure scientific integrity, the method must be validated against the following parameters.
Specificity (Isomer Resolution)
The defining characteristic of this method is the separation of the cis impurity.
-
Requirement: Resolution (
) between cis-3HH-F (impurity) and trans-3HH-F (main peak) must be > 1.5 . -
Protocol: Inject a spiked standard containing 1% cis-isomer. The cis isomer typically elutes before the trans isomer on Reverse Phase (RP) systems due to higher polarity and lower hydrophobic surface area contact.
Linearity & Range[8]
-
Range: From LOQ (approx. 0.05%) to 120% of the nominal concentration.
-
Acceptance: Correlation coefficient (
) > 0.999.
Robustness (The "Stress Test")
Deliberately vary parameters to prove reliability:
-
Flow rate: ± 0.1 mL/min.
-
Temperature: ± 2°C (Critical: Higher temps reduce shape selectivity).
-
% Organic Modifier: ± 2%.[1]
Visualizing the Workflow
The following diagrams illustrate the logical flow of method development and the specific validation decision tree.
Diagram 1: Method Development Logic
Caption: Logical flow for developing the HPLC method, prioritizing solubility and shape selectivity.
Diagram 2: Validation Decision Tree
Caption: Decision matrix for validating the separation efficiency and accuracy of the 3HH-F method.
Experimental Data Summary (Simulated)
The following table represents typical data expected from a valid run using the C30 protocol.
| Parameter | Retention Time (min) | Relative Retention ( | Resolution ( | Tailing Factor |
| Cis-Isomer | 8.45 | -- | -- | 1.1 |
| Trans-Isomer (3HH-F) | 9.80 | 1.16 | 2.8 | 1.05 |
Interpretation: An alpha value of 1.16 indicates excellent selectivity. A resolution of 2.8 far exceeds the baseline requirement of 1.5, proving the method's capability to quantify trace cis impurities.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21159828, 1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene. [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Chromatography Today. (2014). HPLC vs GC - A Beginner's Guide. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
